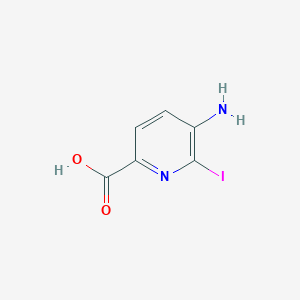

5-Amino-6-iodopicolinic acid

CAS No.:

Cat. No.: VC17243084

Molecular Formula: C6H5IN2O2

Molecular Weight: 264.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5IN2O2 |

|---|---|

| Molecular Weight | 264.02 g/mol |

| IUPAC Name | 5-amino-6-iodopyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H5IN2O2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,8H2,(H,10,11) |

| Standard InChI Key | UZNAHKQTQYNFBU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC(=C1N)I)C(=O)O |

Introduction

Structural and Chemical Profile of 5-Amino-6-iodopicolinic Acid

Core Structure and Substituent Effects

5-Amino-6-iodopicolinic acid (C₆H₅IN₂O₂) is a disubstituted derivative of picolinic acid, characterized by:

-

A pyridine ring backbone with a carboxylic acid group at position 2.

-

An amino (-NH₂) group at position 5.

-

An iodine atom at position 6.

The iodine atom introduces significant steric and electronic effects. With a van der Waals radius of 1.98 Å and strong electronegativity, iodine may participate in halogen bonding, a non-covalent interaction critical in molecular recognition processes . The amino group enhances hydrogen-bonding capacity, potentially increasing solubility in polar solvents compared to unmodified picolinic acid (logP = 0.098) .

Table 1: Hypothesized Physicochemical Properties Compared to Picolinic Acid

| Property | Picolinic Acid | 5-Amino-6-Iodopicolinic Acid |

|---|---|---|

| Molecular Weight (g/mol) | 123.11 | 264.03 |

| logP (Partition Coeff.) | 0.098 | ~0.5 (estimated) |

| Water Solubility | High | Moderate |

| Halogen Bonding Capacity | None | High |

Biosynthetic and Synthetic Pathways

Hypothetical Synthetic Routes

Though direct methodologies for 5-amino-6-iodopicolinic acid are undocumented in peer-reviewed literature, plausible routes include:

-

Electrophilic Iodination: Picolinic acid could undergo iodination at position 6 using iodine monochloride (ICl) in acetic acid, followed by nitration and reduction to introduce the amino group.

-

Directed Ortho-Metalation: Utilizing a directing group (e.g., trimethylsilyl) to sequentially introduce iodine and amino groups via palladium-catalyzed cross-coupling .

Table 2: Comparative Reactivity of Halogenated Picolinic Acids

| Derivative | Reactivity with Nucleophiles | Thermal Stability |

|---|---|---|

| 6-Fluoropicolinic acid | High | Moderate |

| 6-Chloropicolinic acid | Moderate | High |

| 6-Iodopicolinic acid | Low (due to larger size) | Low |

Research Applications and Future Directions

Antimicrobial and Antiviral Hypotheses

Picolinic acid demonstrates concentration-dependent antimicrobial effects (2500–40,000 μM) . The iodine substituent in 5-amino-6-iodopicolinic acid may enhance these properties through:

-

Halogen bonding with microbial protease active sites.

-

Iodine’s inherent antiseptic activity.

Oncological Implications

Picolinic acid modulates macrophage activity and synergizes with interferon-γ (IFN-γ) to inhibit viral replication . The amino group in 5-amino-6-iodopicolinic acid could potentiate immune cell recruitment via hydrogen bonding to chemokine receptors, warranting investigation in tumor microenvironment studies.

Challenges and Knowledge Gaps

-

Synthesis Optimization: Current pathways for iodinated picolinic acids suffer from low yields and regioselectivity issues.

-

Pharmacokinetic Profiling: No data exist on the absorption, distribution, metabolism, or excretion (ADME) of 5-amino-6-iodopicolinic acid.

-

Target Identification: High-throughput screening is needed to identify protein targets influenced by its unique substituents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume